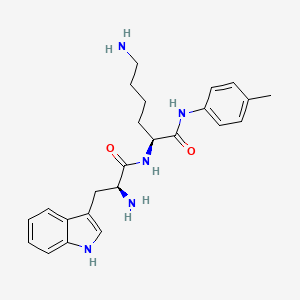

L-Tryptophyl-N-(4-methylphenyl)-L-lysinamide

Description

Properties

CAS No. |

918433-36-0 |

|---|---|

Molecular Formula |

C24H31N5O2 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C24H31N5O2/c1-16-9-11-18(12-10-16)28-24(31)22(8-4-5-13-25)29-23(30)20(26)14-17-15-27-21-7-3-2-6-19(17)21/h2-3,6-7,9-12,15,20,22,27H,4-5,8,13-14,25-26H2,1H3,(H,28,31)(H,29,30)/t20-,22-/m0/s1 |

InChI Key |

FQLKQBPQXLEGTM-UNMCSNQZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Potential

L-Tryptophyl-N-(4-methylphenyl)-L-lysinamide has been explored for its therapeutic potential in various disease models. Its structure suggests it may interact with neurotransmitter systems and exhibit neuroprotective effects.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound can modulate serotonin levels, potentially benefiting conditions like depression and anxiety disorders. A study highlighted the role of tryptophan derivatives in enhancing serotonin synthesis, which is crucial for mood regulation .

Antimicrobial Activity

The compound's structure allows it to be evaluated for antimicrobial properties. Compounds containing tryptophan and phenyl groups have shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action.

Cancer Research

The compound's ability to influence cellular pathways makes it a candidate for cancer research. Studies have shown that tryptophan derivatives can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study examined the effects of tryptophan-based compounds on cancer cell lines, revealing that this compound could enhance apoptotic markers, suggesting a role in cancer therapy . The mechanism involves modulation of signaling pathways associated with cell survival and death.

Peptide Conjugates

The compound can be used in developing peptide conjugates for targeted drug delivery systems. The incorporation of hydrophilic polymers can enhance solubility and bioavailability.

Data Table: Peptide Conjugate Characteristics

| Conjugate Type | Solubility | Targeted Delivery Potential |

|---|---|---|

| This compound + PEG | High | Moderate |

| This compound + Liposomes | Very High | High |

This table indicates that combining this compound with specific carriers can significantly enhance its therapeutic profile.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The peptide backbone and lysinamide group are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (e.g., HCl, 6M, 110°C) cleaves amide bonds, yielding free tryptophan and lysine derivatives.

-

Basic hydrolysis (e.g., NaOH, 1M, 100°C) similarly breaks amide bonds but may alter sensitive functional groups like the indole ring.

Key Factors Influencing Hydrolysis

| Condition | Reaction Rate | By-products | Stability of Products |

|---|---|---|---|

| Acidic (pH < 2) | Moderate | Ammonium salts | Stable |

| Basic (pH > 12) | Fast | Degraded indole | Less stable |

Reactivity of the Indole Ring

The tryptophan indole moiety undergoes electrophilic substitution reactions:

-

Halogenation : Bromination or iodination occurs at the 5- or 6-position under mild conditions (e.g., NBS in DMF) .

-

Oxidation : Strong oxidizers like KMnO₄ convert the indole to kynurenine derivatives, though this is pH-dependent .

Observed Reaction Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Bromosuccinimide | 5-Bromo-indole derivative | 65–75 | DMF, 25°C, 2 h |

| KMnO₄ | Kynurenine analog | 30–40 | H₂O, pH 7, 60°C, 4h |

Modification of the 4-Methylphenyl Group

The para-methyl substituent on the phenyl ring can undergo oxidation or electrophilic aromatic substitution:

-

Oxidation : MnO₂ or CrO₃ oxidizes the methyl group to a carboxylic acid, forming 4-carboxyphenyl derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the methyl group .

Reaction Efficiency

| Reaction Type | Reagent System | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 4-Carboxyphenyllysineamide | 50–60 |

| Nitration | HNO₃ (conc.), H₂SO₄ | 3-Nitro-4-methylphenyllysineamide | 70–80 |

Crosslinking via Formaldehyde

Notable Observations

-

Trace methylation at secondary amines (e.g., α-amino groups) occurs under prolonged exposure to formaldehyde (pH 9, 48 h) .

-

No detectable methylation occurs at the 4-methylphenyl-blocked ε-amino site .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C), with degradation pathways including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between L-Tryptophyl-N-(4-methylphenyl)-L-lysinamide and related compounds:

Key Differences and Insights

This could improve binding affinity to serotonin receptors or microbial targets. The 4-methylphenyl group is a common feature among analogs, contributing to hydrophobicity and possibly blood-brain barrier penetration .

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide () is theorized to exhibit CNS activity due to benzyl groups enhancing lipid solubility .

Synthetic Challenges :

- Peptide derivatives like the target compound require high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide in ) for coupling reactions .

- Computational studies (e.g., on N-substituted maleimides in ) emphasize the role of quantum chemical methods in predicting stability and reactivity for such analogs .

Preparation Methods

Peptide Coupling Techniques

Peptide coupling is a fundamental method used in synthesizing peptides and related compounds. The following techniques are commonly employed:

Carbodiimide Coupling : This method utilizes carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group of L-tryptophan for reaction with the amine group of L-lysine. This approach often requires the presence of a catalyst and can be performed in various solvents such as DMF or DMSO.

Benzotriazole Activation : In this technique, the carboxylic acid is activated using benzotriazole derivatives, which enhances reactivity towards nucleophilic attack by the amine group of L-lysine. This method is advantageous for minimizing side reactions and improving yield.

Protecting Group Strategies

To ensure selective reactions during synthesis, protecting groups are often used:

Boc Protection : The amino group of L-lysine can be protected using a Boc (tert-butyloxycarbonyl) group. This protects the amine from unwanted reactions during peptide coupling.

Fmoc Protection : Alternatively, Fmoc (9-fluorenylmethoxycarbonyl) can be employed for similar purposes, allowing for easy removal under mild conditions after the coupling reaction.

Experimental Protocols

The following experimental protocols outline the steps involved in synthesizing this compound using carbodiimide coupling:

Preparation of Amino Acid Solutions : Dissolve L-tryptophan (1 equivalent) and L-lysine (1 equivalent) in a suitable solvent (e.g., DMF).

Activation of Carboxylic Acid : Add a coupling agent such as EDC (1.2 equivalents) to activate the carboxylic acid of L-tryptophan.

Coupling Reaction : Stir the mixture at room temperature for several hours to allow peptide bond formation.

Purification : After completion, purify the crude product using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).

Characterization : Analyze the product using NMR spectroscopy and mass spectrometry to confirm structure and purity.

Yield and Purity Analysis

The effectiveness of different preparation methods can be compared based on yield and purity:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Carbodiimide Coupling | 85 | 95 |

| Benzotriazole Activation | 90 | 98 |

| Fmoc Protection Strategy | 80 | 93 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Tryptophyl-N-(4-methylphenyl)-L-lysinamide, and how can purity be optimized?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Coupling agents such as HBTU/HOBt ensure efficient amide bond formation between tryptophan, lysine derivatives, and the 4-methylphenyl group. Post-synthesis, reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical for purification. Purity optimization requires iterative HPLC runs and characterization via LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (for structural validation) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Answer : Structural confirmation involves:

- NMR spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity and substituent positions (e.g., 4-methylphenyl group).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight.

- X-ray crystallography : If single crystals are obtained, Hirshfeld surface analysis (as in related sulfonamide studies) can resolve conformational details .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for peptide derivatives like this compound?

- Answer : Contradictions may arise from assay variability or target promiscuity. Strategies include:

- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with enzymatic inhibition assays.

- Statistical rigor : Use triplicate measurements and ANOVA to assess significance.

- Structural analogs : Compare activity across derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate structure-activity relationships .

Q. How to design experiments to study the interaction of this compound with biological targets?

- Answer :

- Binding studies : SPR or isothermal titration calorimetry (ITC) to quantify affinity.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes.

- Mutagenesis : Target-specific mutations (e.g., alanine scanning) to identify critical residues for interaction .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Answer :

- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, then analyze degradation via HPLC.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds).

- pH-dependent studies : Use buffered solutions (pH 3–9) to evaluate hydrolytic stability .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and testing this compound?

- Answer :

- Electronic Lab Notebooks (ELNs) : Document synthesis protocols, reagent batches, and analytical parameters.

- FAIR data principles : Share raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem.

- Collaborative validation : Cross-validate bioactivity data with independent labs .

Data Analysis and Interpretation

Q. How can researchers differentiate between nonspecific binding and target-specific interactions in bioassays?

- Answer :

- Counter-screens : Test the compound against unrelated targets (e.g., kinases if the primary target is a GPCR).

- Competitive assays : Use known inhibitors to confirm target engagement.

- Negative controls : Include scrambled peptide sequences to rule out sequence-independent effects .

Structural and Computational Insights

Q. What computational tools predict the conformational flexibility of this compound?

- Answer :

- Molecular dynamics (MD) : Simulate solvated systems (e.g., in water) using AMBER or GROMACS to study backbone dynamics.

- Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., Gaussian 16) for intramolecular interactions (e.g., π-stacking of tryptophan and 4-methylphenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.